molecular formula C16H19N5O B2884672 N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide CAS No. 1396844-26-0

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide

Número de catálogo: B2884672
Número CAS: 1396844-26-0
Peso molecular: 297.362
Clave InChI: GVHDXBHMLLKUTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine-4-carboxamide group linked to a pyrimidine scaffold, which is further substituted with a 4-methylpiperidine moiety. This specific architecture is characteristic of compounds designed to modulate key biological targets. Compounds featuring similar pyridine-pyrimidine cores and piperidine substituents have been identified as potent inhibitors in various therapeutic areas. Research on analogous structures has shown potential in targeting enzyme systems such as protein kinases, which are crucial in disease pathways like cancer . Furthermore, closely related molecular frameworks have demonstrated high activity against infectious disease targets, such as the Mycobacterial Membrane Protein Large 3 (MmpL3) in tuberculosis, by disrupting cell wall biosynthesis . The presence of the 4-methylpiperidin-1-yl group is a common feature in pharmacologically active molecules, often contributing to target affinity and influencing the compound's physicochemical properties. This compound is provided For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-4-8-21(9-5-12)15-10-14(18-11-19-15)20-16(22)13-2-6-17-7-3-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHDXBHMLLKUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with pyridine-4-carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s pyridine-4-carboxamide and pyrimidine core are shared with several derivatives in the literature. Key structural analogs include:

Table 1: Structural Comparison of Pyrimidine-Carboxamide Derivatives
Compound Name Pyrimidine Substituent (Position 6) Pyridine Substituent (Position 4) Biological Activity (IC50 or Inhibition Rate)
N-[6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide (Target) 4-Methylpiperidin-1-yl Pyridine-4-carboxamide Not reported
Compound 14d Morpholino-7,8-dihydro-6,6-dioxide 6-(4-Fluorophenyl)pyridine-4-carboxamide Cytotoxic (A549, PC-3, MCF-7 cells)
Compound 14e Morpholino-7,8-dihydro-6,6-dioxide 6-(4-Bromophenyl)pyridine-4-carboxamide Cytotoxic (A549, PC-3, MCF-7 cells)
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 4-Ethylphenoxy Fluorobenzyl-linked piperidine Not reported

Key Observations :

  • Substituent Effects: The 4-methylpiperidin-1-yl group in the target compound may improve solubility compared to morpholino derivatives (e.g., 14d–14g) due to reduced polarity . However, halogenated aryl groups (e.g., 4-fluorophenyl in 14d) enhance cytotoxicity, suggesting that the target compound’s lack of such substituents might reduce potency .
  • Piperidine vs.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and LogP : The target compound’s molecular weight (~330–350 g/mol) is comparable to 14d–14g (~450–500 g/mol), but its LogP is likely lower than halogenated derivatives due to the absence of lipophilic groups .
  • Metabolic Stability: Piperidine rings are susceptible to CYP450 oxidation, whereas morpholino derivatives (e.g., 14d) may exhibit better metabolic stability .

Actividad Biológica

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide, a compound with significant pharmacological interest, has been investigated for various biological activities, particularly in the context of its potential therapeutic applications. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring and a piperidine moiety. Its molecular formula is C13H16N4C_{13}H_{16}N_{4}, with a molecular weight of approximately 232.29 g/mol. The presence of the piperidine ring is critical for its biological activity, as it enhances interactions with biological targets.

1. Kinase Inhibition

Research has indicated that this compound acts as a selective inhibitor for various kinases, including AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase). These kinases are involved in cellular processes such as endocytosis and viral replication. Inhibition of these targets can lead to antiviral effects, particularly against viruses like Dengue virus (DENV) .

2. Anticancer Activity

The compound has shown promising results in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, studies have demonstrated that derivatives with similar structures exhibit cytotoxic effects on various cancer cell types, suggesting that this compound may share similar mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Effect Study Reference
AAK1 InhibitionPotent antiviral activity against DENV
GAK InhibitionDisruption of viral replication
Cytotoxicity in Cancer CellsInduction of apoptosis
Enzyme InhibitionTargeting cholinesterases

Case Study 1: Antiviral Activity

In a study focusing on the antiviral properties of this compound, researchers found that the compound exhibited significant inhibition of DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This model more accurately reflects human physiology compared to traditional immortalized cell lines, highlighting the therapeutic potential of this compound in treating viral infections .

Case Study 2: Cancer Research

Another study evaluated the anticancer efficacy of compounds structurally related to this compound. Results indicated that these compounds could effectively induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. The mechanism was linked to the activation of specific apoptotic pathways and inhibition of tumor growth .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization with 4-methylpiperidine and pyridine-4-carboxamide groups. Critical steps include:

  • Coupling reactions (e.g., amide bond formation using coupling agents like DCC or HATU) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while bases like triethylamine improve nucleophilic substitution rates .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .
    • Yield factors : Temperature control (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical .

Q. Which spectroscopic techniques are prioritized for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1D 1H^1H/13C^{13}C NMR and 2D COSY/HSQC confirm connectivity of the pyrimidine, piperidine, and pyridine groups. 1H^1H NMR chemical shifts for the 4-methylpiperidin-1-yl protons appear at δ 1.2–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 354.18) .
  • X-ray Crystallography : Resolves spatial conformation, particularly the chair configuration of the piperidine ring and planarity of the pyrimidine core .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Requires DMSO stock solutions (≥10 mM) due to low aqueous solubility. Co-solvents like PEG-400 improve solubility in buffer systems .
  • Stability : Degrades under acidic (pH <3) or high-temperature (>40°C) conditions. Store at -20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can researchers design experiments to elucidate kinase inhibition mechanisms (e.g., FLT3 or CDK)?

  • Kinase assays : Use recombinant kinase domains (FLT3/CDK2/CDK4) with ATP-competitive binding assays (e.g., ADP-Glo™) to measure IC50_{50}. Include positive controls (e.g., staurosporine) .
  • Cellular validation : In MV4-11 leukemia cells, assess phosphorylation of downstream targets (e.g., STAT5, ERK) via Western blotting. Apoptosis markers (e.g., caspase-3 cleavage) confirm functional inhibition .
  • Structural docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the kinase ATP-binding pocket .

Q. What strategies address contradictions in reported biological activity data?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Metabolite screening : LC-MS/MS identifies active metabolites or prodrug conversions that may explain discrepancies in potency .
  • Structural analogs : Compare activity with derivatives lacking the 4-methylpiperidine group to isolate pharmacophore contributions .

Q. Which computational approaches predict receptor selectivity and off-target effects?

  • Pharmacophore modeling : Tools like Schrödinger’s Phase map electrostatic/hydrophobic features critical for binding kinases vs. GPCRs .
  • Off-target profiling : Use PubChem’s BioActivity data or ChEMBL to screen against panels of 300+ kinases and ion channels .
  • ADMET prediction : SwissADME or ADMETlab2.0 assess blood-brain barrier permeability, CYP450 inhibition, and hERG liability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.